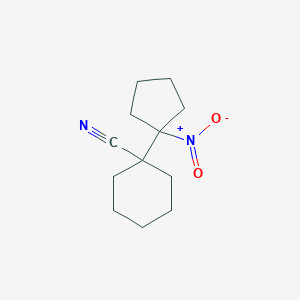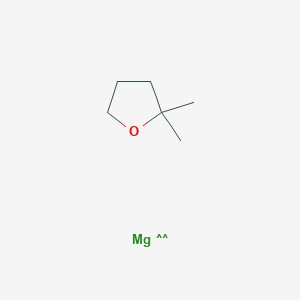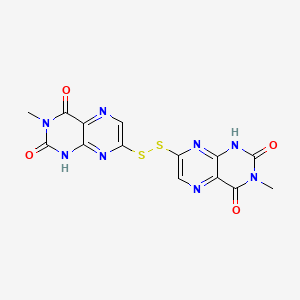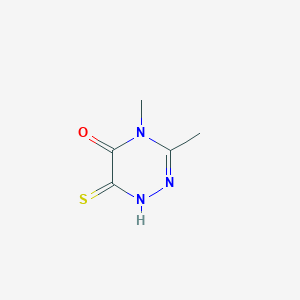
2-Methyl-3-nitroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitroanthracene is an organic compound belonging to the class of nitroanthracenes It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of a methyl group at the second position and a nitro group at the third position on the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitroanthracene typically involves nitration of 2-methylanthracene. The process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-nitroanthracene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, particularly at positions that are ortho or para to the nitro group.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: 2-Methyl-3-aminoanthracene.
Oxidation: 2-Carboxy-3-nitroanthracene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methyl-3-nitroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic properties.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitroanthracene involves its ability to undergo photochemical reactions. Upon exposure to light, the compound can generate reactive oxygen species, which can cause damage to cellular components. This property is exploited in photodynamic therapy, where the compound is used to target and destroy cancer cells. The nitro group also plays a role in the compound’s reactivity, influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-Methylanthracene: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroanthracene: Lacks the methyl group, affecting its physical and chemical properties.
9-Nitroanthracene: Nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3-nitroanthracene is unique due to the presence of both a methyl and a nitro group on the anthracene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89597-17-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-methyl-3-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15(10)16(17)18/h2-9H,1H3 |
Clé InChI |
VDQWLWQFGUDHPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=CC=CC=C3C=C2C=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14397413.png)
diphenyl-](/img/structure/B14397419.png)


![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
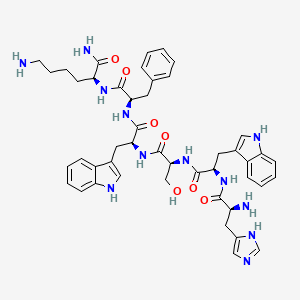
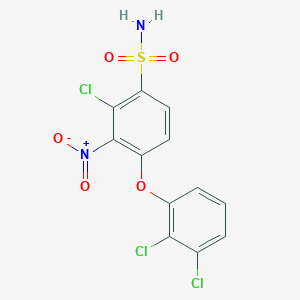
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
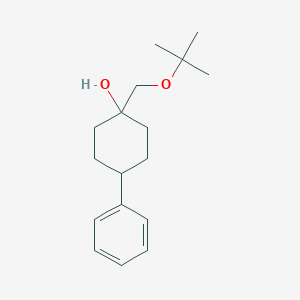
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
